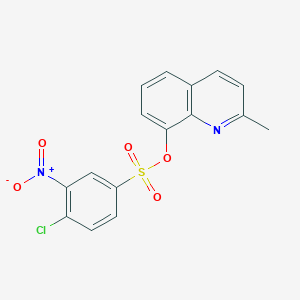

![molecular formula C12H7N3O3 B360767 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 313554-78-8](/img/structure/B360767.png)

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

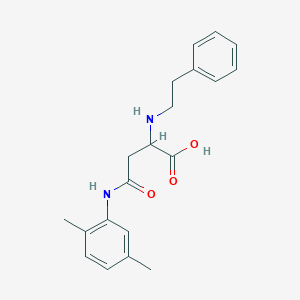

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a chemical compound with the molecular formula C12 H7 N3 O3 and a molecular weight of 241.2 . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: c1cc(cc(c1)O)N1C(c2c(C1=O)nccn2)=O .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazine derivatives are known to participate in various reactions . More research may be needed to understand the specific reactions this compound can undergo.科学的研究の応用

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives have been identified as compounds with a wide range of pharmacological effects. They possess notable antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer properties for various cancer types. Additionally, they have been found to exhibit antidiabetic, arteriosclerosis treatment, and antiviral effects. The diversity of pyrazine derivatives found in nature and synthesized in laboratories underscores their potential in developing more effective and clinically relevant compounds. This makes them a subject of ongoing interest in pharmaceutical research for their potential in creating new therapeutic agents (S. Ferreira & C. Kaiser, 2012).

Pyrazine Derivatives in Food Science

In the food industry, pyrazines are significant for their contribution to the flavor profile of food products, offering baking, roasted, and nutty flavors. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a critical process for synthesizing pyrazines during food processing. This reaction's control is essential for enhancing desirable flavors while minimizing the formation of harmful by-products. The review by Hang Yu et al. focuses on strategies to control pyrazine generation, highlighting the importance of pyrazines in food science and technology (Hang Yu et al., 2021).

Pyrazine Derivatives in Organic Synthesis and Catalysis

Pyrazine derivatives also play a vital role in organic synthesis and catalysis, serving as key intermediates in the synthesis of complex molecules. Their structural diversity and chemical reactivity make them valuable scaffolds for constructing a wide range of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. The research on pyrazine derivatives underscores their significance in synthetic organic chemistry and their potential in facilitating the development of new synthetic methods and materials (Dongli Li et al., 2019).

作用機序

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Based on the action of similar compounds, it may interact with its targets (like trks) and cause changes that inhibit their activity . This could potentially prevent the continuous activation and overexpression of these targets, thereby preventing the proliferation and differentiation of cells .

Biochemical Pathways

When trks are inhibited, it can affect downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .

Pharmacokinetics

Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which could impact the bioavailability of the compound.

Result of Action

By inhibiting trks, the compound could potentially prevent the proliferation and differentiation of cells, thereby preventing the development of cancer .

特性

IUPAC Name |

6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c16-8-3-1-2-7(6-8)15-11(17)9-10(12(15)18)14-5-4-13-9/h1-6,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGVJARGBGXXTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C3=NC=CN=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B360698.png)

![N,N-Dimethyl-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B360702.png)

![4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine](/img/structure/B360715.png)

![7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B360761.png)

![1-[(2,5-Dibromophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B360772.png)

![4-Benzyl-5-oxo-4,5,6,7-tetrahydrobenzo[h][1,2,4]triazolo[4,3-a]quinazoline-6-spiro-1'-cyclopentane](/img/structure/B360778.png)

![5-methyl-8-nitro-5H-pyrido[4,3-b]indole](/img/structure/B360792.png)